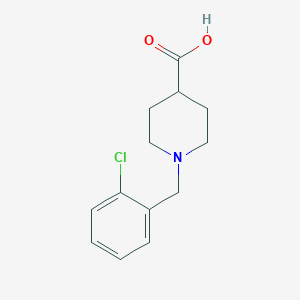

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid

Description

Historical Context of Piperidine-Based Research

Piperidine, a six-membered heterocyclic amine, has been a cornerstone of organic chemistry since its isolation from black pepper (Piper nigrum) in the mid-19th century. First reported independently by Thomas Anderson in 1850 and Auguste Cahours in 1852, piperidine’s discovery emerged from the degradation of piperine, the alkaloid responsible for pepper’s pungency. Early structural elucidation efforts faced challenges due to limited spectroscopic techniques, with debates persisting until the 1880s when Albert Ladenburg confirmed its cyclic nature through exhaustive methylation experiments.

The piperidine scaffold’s conformational flexibility—exhibiting axial and equatorial chair conformations—and its role in alkaloids like coniine and solenopsin laid the groundwork for synthetic derivatives. By the late 20th century, piperidine became a strategic building block in pharmaceuticals, exemplified by its presence in antihistamines, antipsychotics, and analgesics.

Evolution of Chlorobenzyl-Substituted Piperidines in Scientific Literature

Chlorobenzyl-substituted piperidines emerged as a focus in the 21st century, driven by their enhanced bioactivity and structural diversity. The introduction of chlorobenzyl groups at the piperidine nitrogen alters electronic and steric properties, enabling tailored interactions with biological targets. For instance, 1-(4-chlorobenzyl)piperidine-4-carboxylic acid (PubChem CID: 3159620) and 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid (CAS: 352673-16-6) exemplify derivatives studied for their pharmacological potential.

The ortho-chlorobenzyl variant, though less explored, offers unique steric constraints that may influence binding affinity in enzyme-active sites or protein cavities.

Research Gap Analysis

Despite advances, critical gaps persist in understanding 1-(2-chlorobenzyl)piperidine-4-carboxylic acid:

- Synthetic Methodology : Limited published protocols for regioselective benzylation at the piperidine nitrogen.

- Structure-Activity Relationships (SAR) : Sparse data on how ortho-chloro substitution affects pharmacological profiles compared to para-substituted analogs.

- Computational Modeling : Few studies leverage molecular dynamics to predict interactions with biological targets like sigma receptors.

Strategic Importance in Contemporary Chemical Research

Chlorobenzyl-piperidine hybrids are strategically vital for:

- Drug Discovery : Piperidine’s bioavailability and chlorobenzyl’s metabolic stability synergize in CNS-targeted therapeutics.

- Chemical Biology : Serve as probes for studying neurotransmitter transporters or ion channels.

- Material Science : Potential applications in liquid crystals or catalysts due to their rigid yet tunable structures.

Theoretical Framework for Investigation

A multidisciplinary approach is essential:

- Quantum Mechanical Calculations : To map electron density around the chlorobenzyl group and predict reactivity.

- Molecular Dynamics (MD) Simulations : As demonstrated in sigma receptor ligand studies, MD can elucidate binding poses and residence times.

- Retrosynthetic Analysis : Prioritize routes using pyridine hydrogenation or reductive amination, informed by historical piperidine synthesis.

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGYNCJBXZCOMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with piperidine-4-carboxylic acid under basic conditions. The reaction typically proceeds as follows:

- Dissolve piperidine-4-carboxylic acid in a suitable solvent such as dichloromethane.

- Add a base, such as triethylamine, to the solution.

- Slowly add 2-chlorobenzyl chloride to the reaction mixture while maintaining the temperature at around 0°C.

- Allow the reaction to proceed at room temperature for several hours.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

- Oxidation of this compound can yield 1-(2-Chlorobenzyl)piperidine-4-carboxaldehyde.

- Reduction can produce 1-(2-Chlorobenzyl)piperidine-4-methanol.

- Substitution reactions can lead to various derivatives with different functional groups replacing the chlorobenzyl group.

Scientific Research Applications

Scientific Research Applications

Synthesis and Reaction The synthesis of 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride typically involves reacting 2-chlorobenzyl chloride with piperidine-4-carboxylic acid in the presence of a base, followed by purification and crystallization to obtain the hydrochloride salt form.

Biological Activities this compound hydrochloride enhances skin permeation for both hydrophilic and lipophilic drugs by increasing the fluidity of the stratum corneum lipid bilayers, which facilitates drug absorption through the skin barrier. It also has anti-inflammatory properties, inhibiting key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Preliminary studies suggest potential anti-cancer effects, but more research is needed.

Drug Delivery Interaction studies have demonstrated the effectiveness of this compound hydrochloride in enhancing drug delivery across biological membranes. Analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used to assess its efficacy in improving drug absorption when applied topically or in transdermal systems.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the chlorobenzyl group can influence the compound’s binding affinity and selectivity for these targets. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid with analogs differing in substituents, functional groups, or aromatic systems. Key differences in molecular structure, physicochemical properties, and biological activity are highlighted.

Substituent Variations on the Benzyl Group

a) 1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride

- Structure : Replaces the 2-chlorobenzyl group with a 4-bromobenzyl moiety.

- Molecular Formula: C₁₃H₁₇BrClNO₂ (hydrochloride salt) .

- The para-substitution alters steric accessibility compared to the ortho-chloro isomer .

b) 1-(2-Cyanobenzyl)piperidine-4-carboxylic acid

- Structure: Substitutes chlorine with a cyano group at the 2-position.

- Molecular Formula : C₁₄H₁₆N₂O₂.

c) 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid

Functional Group Modifications

a) 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

- Structure : Benzoyl (carbonyl) group replaces the benzyl (methylene) linkage.

- Molecular Formula: C₁₃H₁₄ClNO₃; Molecular Weight: 267.71 .

- Impact: The carbonyl group introduces rigidity and hydrogen-bond acceptor capacity. Solubility in DMSO and methanol is noted, suggesting utility in drug discovery .

b) 1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid

- Structure : Incorporates a sulfonyl group between the benzyl and piperidine.

- Molecular Formula: C₁₃H₁₆ClNO₄S; Molecular Weight: 317.79 .

- Impact : The sulfonyl group enhances polarity and may improve water solubility. This modification is common in protease inhibitors due to sulfonamide’s ability to mimic transition states .

Heterocyclic Replacements

a) 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Solubility and Stability

- 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid: Soluble in chloroform, methanol, and DMSO .

- 1-(2-Cyanobenzyl)piperidine-4-carboxylic acid: Lower logP (XlogP = -0.8) due to the polar cyano group, enhancing aqueous solubility .

- 1-(4-Bromo-benzyl)piperidine-4-carboxylic acid hydrochloride : Likely hygroscopic due to the hydrochloride salt, improving dissolution in polar solvents .

Structural and Conformational Analysis

- Piperidine Ring Conformation : In analogs like 2-(4-carboxypiperidinium-1-yl)pyridine-3-carboxylic acid, the piperidine adopts a chair conformation, optimizing stability and spatial orientation for target binding .

Biological Activity

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid (CBPC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications, supported by relevant data tables and research findings.

The molecular formula of this compound is C13H16ClNO2, with a molecular weight of approximately 253.73 g/mol. The compound is characterized by a piperidine ring substituted with a 2-chlorobenzyl group and a carboxylic acid functional group at the 4-position. Its synthesis typically involves the reaction of 2-chlorobenzyl chloride with piperidine-4-carboxylic acid in the presence of a base, yielding the hydrochloride salt form after purification and crystallization.

1. Skin Penetration Enhancement

CBPC has been identified as an effective penetration enhancer for both hydrophilic and lipophilic drugs. This property is attributed to its ability to increase the fluidity of the stratum corneum lipid bilayers, facilitating drug absorption through the skin barrier. Studies have shown that it can significantly improve the transdermal delivery of various pharmaceutical compounds.

2. Anti-inflammatory Properties

Research indicates that CBPC exhibits anti-inflammatory effects by inhibiting key signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways are crucial in mediating inflammatory responses, suggesting that CBPC could be beneficial in treating inflammatory conditions.

3. Potential Anti-cancer Effects

Preliminary studies have suggested that CBPC may possess anti-cancer properties. In vitro experiments have demonstrated cytotoxic activity against various cancer cell lines, although further research is necessary to elucidate its mechanisms of action and therapeutic potential .

Comparative Analysis with Similar Compounds

The biological activity of CBPC can be compared with other structurally similar compounds. The following table summarizes key features and activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid | Different chlorination pattern | May exhibit altered biological activity |

| 1-(Benzyl)piperidine-4-carboxylic acid | Benzyl group instead of chlorobenzyl | Lacks chlorine, potentially different activity |

| Laurocapram (DBPC) | Same core structure | Recognized for specific applications in dermal formulations |

Case Studies

Several case studies have highlighted the effectiveness of CBPC in various applications:

- Transdermal Drug Delivery : A study demonstrated that formulations containing CBPC significantly enhanced the permeation of hydrophilic drugs across human skin models compared to control formulations without penetration enhancers.

- Anti-inflammatory Research : In vitro assays revealed that CBPC reduced pro-inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory diseases .

- Cancer Cell Line Studies : CBPC showed selective cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma), with IC50 values indicating effective concentration levels for therapeutic use .

Q & A

Basic Questions

Q. What are the key synthetic routes for 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting piperidine-4-carboxylic acid with 2-chlorobenzyl chloride under basic conditions (e.g., NaH/DMF) can yield the target compound. Optimization includes controlling temperature (0–25°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for benzyl chloride:piperidine derivative). Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirms the piperidine ring, chlorobenzyl substituent, and carboxylic acid protons. For example, the chlorobenzyl aromatic protons appear at δ 7.2–7.5 ppm .

- IR Spectroscopy : Identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .

- Elemental Analysis : Validates molecular formula (C₁₃H₁₄ClNO₂) and purity (>98%) .

Q. What solubility properties are relevant for experimental design?

- Data : The compound is sparingly soluble in polar solvents like water but dissolves in DMSO, methanol, or chloroform. Solubility in DMSO (~10 mg/mL) facilitates in vitro assays. Pre-formulation studies may require co-solvents (e.g., cyclodextrins) for aqueous compatibility .

Advanced Research Questions

Q. How does the position of the chlorine substituent on the benzyl group influence biological activity?

- SAR Analysis :

- 2-Chlorobenzyl : Exhibits anti-inflammatory activity due to optimal steric and electronic effects for target binding (e.g., COX-2 inhibition) .

- 3-Chlorobenzyl : Shows reduced potency, likely due to altered spatial orientation in enzyme pockets .

- Dual Chlorination (3,4-DiCl) : Enhances target specificity in proteomics (e.g., protein enrichment) but may increase cytotoxicity .

- Table :

| Substituent Position | Biological Activity | Target Affinity |

|---|---|---|

| 2-Cl | Anti-inflammatory | Moderate (IC₅₀ ~10 µM) |

| 3,4-DiCl | Proteomics tool | High (KD ~nM) |

Q. How can researchers address contradictions in reported biological activities across studies?

- Methodology :

- Purity Validation : Use HPLC-MS to confirm compound integrity (e.g., >95% purity) and rule out impurities as confounding factors .

- Assay Standardization : Compare activities under identical experimental models (e.g., cell lines, enzyme isoforms). For instance, COX-2 inhibition may vary between human and murine isoforms .

- Structural Confirmation : Re-analyze stereochemistry via X-ray crystallography if discrepancies arise in enantiomer-dependent activities .

Q. What strategies improve pharmacological properties through derivative design?

- Approaches :

- Esterification/Amidation : Replace the carboxylic acid with esters (e.g., ethyl ester) to enhance blood-brain barrier penetration for CNS targets .

- Heterocyclic Modifications : Introduce pyrimidine or thiazole rings (e.g., 1-((2-chlorothiazol-5-yl)methyl) derivatives) to modulate solubility and binding kinetics .

- Table :

| Derivative | Modification | Improved Property |

|---|---|---|

| Ethyl ester | Carboxylic acid → ester | Bioavailability |

| Thiazole-substituted | Benzyl → heterocycle | Solubility & selectivity |

Q. What proteomics applications are feasible for derivatives of this compound?

- Applications :

- Affinity Tags : Analogues like 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride are used to enrich low-abundance proteins via hydrophobic interactions .

- Crosslinkers : The carboxylic acid group can be functionalized with NHS esters for covalent protein labeling .

Data Contradiction Analysis

Q. Why do anti-inflammatory effects vary between in vitro and in vivo studies?

- Resolution :

- Metabolic Stability : The carboxylic acid group may undergo rapid glucuronidation in vivo, reducing bioavailability. Prodrug strategies (e.g., methyl esters) can mitigate this .

- Dosage Regimens : In vivo efficacy often requires higher doses (e.g., 50 mg/kg vs. 10 µM in vitro) due to pharmacokinetic barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.